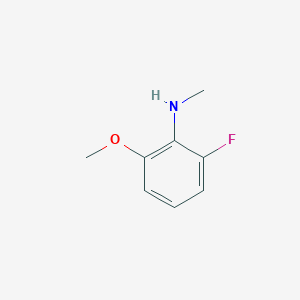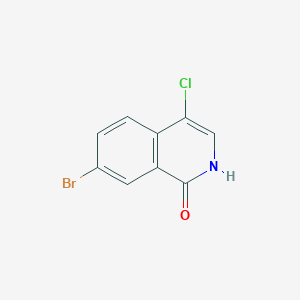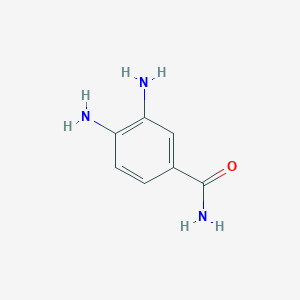
2-Chloro-5-(ethylsulfamoyl)benzoic acid
Descripción general
Descripción
2-Chloro-5-(ethylsulfamoyl)benzoic acid: is an organic compound with the molecular formula C₉H₁₀ClNO₄S It is a derivative of benzoic acid, characterized by the presence of a chloro group, an ethylamino group, and a sulfonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(ethylsulfamoyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-chlorosulfonylbenzoic acid.
Reaction with Ethylamine: The chlorosulfonyl group is reacted with ethylamine to form the ethylamino sulfonyl derivative.
Purification: The product is then purified through recrystallization or other suitable methods to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in anti-inflammatory and antimicrobial agents.
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its aromatic structure.
Polymers: Incorporated into polymeric materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(ethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The ethylamino group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
- 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
- 2-Chloro-5-[(phenylamino)sulfonyl]benzoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the sulfonyl group (ethyl, methyl, isopropyl, phenyl).
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituent, affecting their chemical and biological properties.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
Propiedades
Número CAS |
74138-29-7 |
|---|---|
Fórmula molecular |
C9H10ClNO4S |
Peso molecular |
263.7 g/mol |
Nombre IUPAC |
2-chloro-5-(ethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) |
Clave InChI |
HWAKXAIIYRBOCH-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
SMILES canónico |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1628758.png)
![[2-(2-Chloro-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]acetate](/img/structure/B1628759.png)






![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1628766.png)



![1-[2-(Methylamino)benzoyl]proline](/img/structure/B1628775.png)
